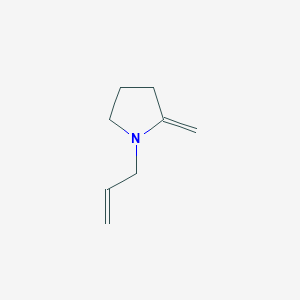
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, also known as MNPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPNP is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood, but it is thought to involve the binding of the compound to the nAChR receptor. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to the α4β2 subtype of nAChR, which is found in the brain and is involved in cognitive function. The binding of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine to the nAChR receptor can modulate the activity of the receptor, leading to changes in neurotransmission and other physiological processes.
Biochemische Und Physiologische Effekte
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has a range of biochemical and physiological effects, depending on the system being studied. In the brain, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to modulate the activity of nAChRs, leading to changes in neurotransmission and cognitive function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is its selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the structure and function of this receptor in isolation, without interference from other subtypes of nAChR. However, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool. For example, the compound has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not suitable for use in vivo, as it does not cross the blood-brain barrier.
Zukünftige Richtungen
There are many potential future directions for research on 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine. One area of interest is the development of new compounds based on the structure of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, with improved selectivity and longer half-lives. Another area of interest is the study of the role of nAChRs in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine could be used as a tool for studying the development and function of the nervous system, as nAChRs play an important role in these processes.
Conclusion:
In conclusion, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a valuable tool for scientific research, with a range of potential applications in the study of biological systems. The compound's selectivity for the α4β2 subtype of nAChR makes it a useful tool for studying the structure and function of this receptor, and its anti-inflammatory effects make it a potential therapeutic agent for a range of conditions. While 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine involves the reaction of 6-methyl-3-nitropyridine with piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine as the final product. The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a relatively straightforward process, and the resulting compound can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been widely used in scientific research as a tool for studying various biological systems. One of the primary applications of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is in the study of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ion channel that is involved in a range of physiological processes, including neurotransmission, muscle contraction, and immune function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to nAChRs, making it a useful tool for studying the structure and function of these receptors.
Eigenschaften
CAS-Nummer |
179010-39-0 |
|---|---|
Produktname |
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine |
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
6-methyl-3-nitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15N3O2/c1-9-5-6-10(14(15)16)11(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ZKWFUTKAAQAUFY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
Kanonische SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)





